

# stability issues of 2-(Chloromethyl)-5-methylpyrazine hydrochloride in solution

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyrazine  
hydrochloride

Cat. No.: B1532554

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## Technical Support Center: 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Welcome to the technical support guide for **2-(Chloromethyl)-5-methylpyrazine hydrochloride** (CAS: 128229-06-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this reagent in solution. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

## Compound Profile

This table summarizes the key properties of **2-(Chloromethyl)-5-methylpyrazine hydrochloride**.

Property	Value	Source(s)
CAS Number	128229-06-1	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub>	[1][3]
Molecular Weight	179.05 g/mol	[1][3]
Purity	Typically ≥95% or ≥98%	[1][3]
Recommended Storage (Solid)	2-8°C, under inert gas, sealed away from moisture	[1][2][4]
Solubility (Predicted)	4.98 mg/mL (in water)	[5]

## Troubleshooting Guide: Solution Stability Issues

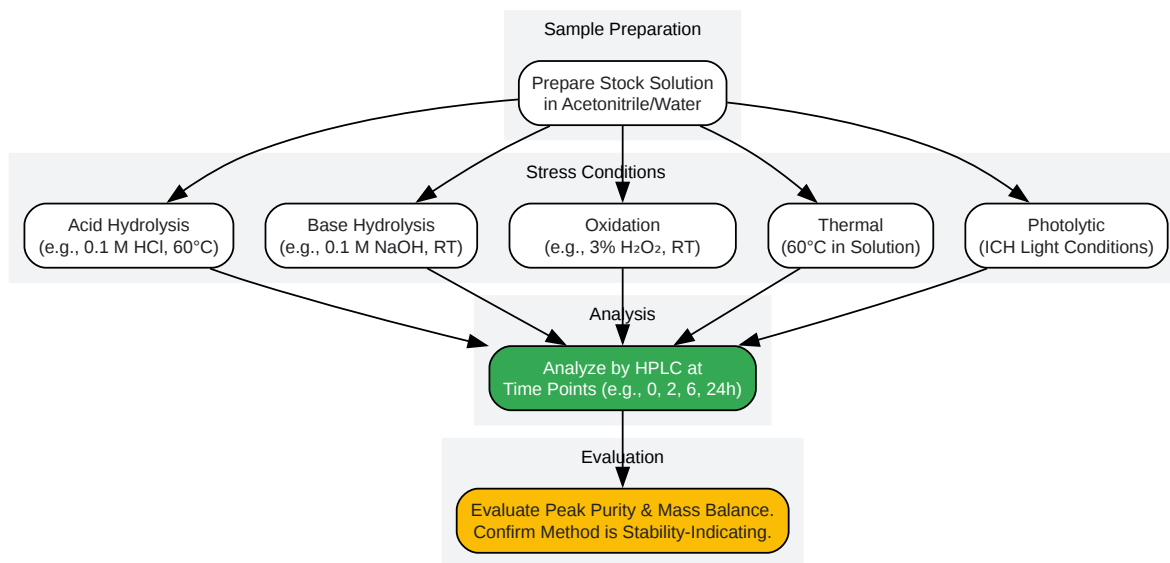
This section addresses the most common stability challenges encountered when working with **2-(Chloromethyl)-5-methylpyrazine hydrochloride** in solution.

### Observed Problem: Rapid Loss of Purity or Appearance of New Peaks in HPLC Analysis

Users often report a decrease in the main compound peak and the emergence of a more polar impurity over time, especially in protic or aqueous solvents.

The primary cause of instability is the high reactivity of the benzylic chloride in the chloromethyl group. This group is an excellent electrophile and is highly susceptible to nucleophilic attack by water, a process known as hydrolysis.[6] This reaction is often the most significant degradation pathway for chloromethyl-substituted heterocyclic compounds.[6][7]

The hydrochloride salt form enhances water solubility but also introduces an acidic environment, which can influence reaction kinetics. In the presence of moisture, the chloromethyl group is displaced by a hydroxyl group, forming 2-(Hydroxymethyl)-5-methylpyrazine as the primary degradant.



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- To cite this document: BenchChem. [stability issues of 2-(Chloromethyl)-5-methylpyrazine hydrochloride in solution]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532554#stability-issues-of-2-chloromethyl-5-methylpyrazine-hydrochloride-in-solution]

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